An In-depth Technical Guide to the Preliminary Biological Activity of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Scaffolds
An In-depth Technical Guide to the Preliminary Biological Activity of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Scaffolds
Abstract
The 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemical research. The unique combination of a reactive aminothiazole nucleus, an electron-withdrawing trifluoromethyl group, and a versatile carbonitrile moiety imparts this scaffold with a desirable physicochemical profile and a wide range of biological activities. This technical guide provides a comprehensive overview of the preliminary biological activities associated with this scaffold, including its anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the synthetic versatility of this building block, explore the structure-activity relationships (SAR) of its derivatives, and provide detailed experimental protocols for the in-vitro evaluation of its biological potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical entity.
Introduction: The Chemical and Biological Significance of the Scaffold
The 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile scaffold, with the CAS Number 151729-42-9, is a solid compound with a molecular formula of C5H2F3N3S and a molecular weight of 193.15 g/mol .[1] Its structure is characterized by a five-membered thiazole ring, which is a common motif in numerous clinically approved drugs. The trifluoromethyl group at the 4-position enhances the compound's lipophilicity and metabolic stability, while the amino group at the 2-position and the carbonitrile group at the 5-position serve as key handles for synthetic diversification.[1]
This scaffold is a valuable building block for the synthesis of more complex heterocyclic systems with a wide array of biological activities.[1] Its derivatives have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1] A notable application of a derivative is in the synthesis of the fungicide thifluzamide, highlighting its importance in the agrochemical industry.[1]
Synthetic Versatility and Key Reactions
The 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile scaffold is a versatile starting material for a variety of chemical transformations. The amino and carbonitrile groups offer multiple sites for chemical modification, enabling the creation of diverse compound libraries for drug discovery.[1]
Key reactions involving this scaffold include:
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N-acylation and N-alkylation of the amino group: The 2-amino group can be readily acylated or alkylated to introduce a wide range of substituents, which has been shown to be crucial for modulating biological activity.
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Transformation of the carbonitrile group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for structural diversification.
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Cyclization reactions: The bifunctional nature of the scaffold allows for its use in the synthesis of fused heterocyclic systems.
A prime example of its synthetic utility is in the preparation of thifluzamide, an anilide fungicide. The synthesis involves the condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (a derivative of the core scaffold) with 2,6-dibromo-4-(trifluoromethoxy)aniline.[2][3]
Preliminary Biological Activities
While extensive data on the intrinsic biological activity of the parent 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile scaffold is not widely published, numerous studies have demonstrated the significant biological potential of its derivatives.
Anticancer Activity
Derivatives of the 2-aminothiazole scaffold have been extensively investigated for their anticancer properties.[1] The introduction of various substituents on the thiazole ring has been shown to significantly influence their cytotoxic activity against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Derivative | Human glioblastoma U251 | 10–30 | [1] |
| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives | Human leukemia cell line K562 and prostate cancer cell line DU145 | Potent antiproliferative activities | [4] |
| Thiazole conjugated amino acid derivatives | Lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) | 2.07–8.51 | [5][6] |
The mechanism of action for the anticancer effects of these derivatives often involves the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.
Diagram 1: Generalized Kinase Signaling Pathway Targeted by Thiazole-based Inhibitors
Caption: SAR of 2-aminothiazole scaffolds.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile scaffolds.
In-Vitro Anticancer Screening: MTT Assay
This protocol is for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
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96-well plates
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Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
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Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Diagram 3: MTT Assay Workflow
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum
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Positive and negative controls
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the thiazole compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with a standardized microbial suspension. Include positive control wells (microbes, no compound) and negative control wells (broth, no microbes).
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile scaffold is a highly versatile and promising platform for the development of novel therapeutic agents and agrochemicals. Its synthetic tractability allows for the generation of large and diverse libraries of derivatives, while its inherent chemical features contribute to favorable biological activities. The preliminary biological data on its derivatives, particularly in the areas of cancer and infectious diseases, underscore the potential of this scaffold.
Future research should focus on a more systematic exploration of the structure-activity relationships to guide the rational design of more potent and selective compounds. Further elucidation of the mechanisms of action of active derivatives will be crucial for their advancement into preclinical and clinical development. The continued investigation of this scaffold is warranted and holds significant promise for addressing unmet medical and agricultural needs.
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- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
- Gao, C., et al. (2014). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 4(25), 12765-12775.
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- Ghorab, M. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814.
- Li, Y., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(1), 1-10.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
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